![molecular formula C22H22N4O4 B2452314 ethyl 5-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 477709-26-5](/img/structure/B2452314.png)
ethyl 5-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial Activity
Indole derivatives exhibit antimicrobial properties against bacteria, fungi, and viruses. Their ability to disrupt microbial membranes or interfere with essential cellular processes makes them promising candidates for drug development. Researchers have investigated their effectiveness against pathogens such as Candida albicans, Aspergillus niger, and HIV-1 . These findings highlight their potential in combating infectious diseases.
Rare Earth Metal Ion Adsorption
Interestingly, a study explored the adsorption properties of a derivative containing a similar moiety (2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]acetic acid) for rare earth metal ions. The synthesized adsorbent demonstrated promising capabilities in capturing these valuable metals from aqueous solutions . While this specific compound differs slightly, it suggests potential applications in environmental remediation and resource recovery.
Future Prospects
Given the diverse biological activities associated with indole derivatives, further research is crucial. Scientists should explore their pharmacokinetics, toxicity profiles, and structure-activity relationships. Additionally, synthetic methods for efficient production should be optimized.
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the adsorption of rare earth elements (rees) .
Mode of Action
It has been observed that the introduction of similar compounds can notably reduce the selectivity of certain gels towards cu, pb, cd, and cr .
Biochemical Pathways
Spectroscopic analyses have highlighted the critical involvement of c=o and c–o functional groups in the adsorption mechanisms of similar compounds .
Result of Action
It has been observed that similar compounds can enhance the adsorption capacities of certain gels for la, gd, y, and sc .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, an optimal pH of 5 was identified for the adsorption of REE 3+ ions when similar compounds were used .
properties
IUPAC Name |
ethyl 5-[2-(2-oxo-2-pyrrolidin-1-ylacetyl)pyrrol-1-yl]-1-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-2-30-22(29)17-15-23-26(16-9-4-3-5-10-16)20(17)25-14-8-11-18(25)19(27)21(28)24-12-6-7-13-24/h3-5,8-11,14-15H,2,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTOBLMYWTXTIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N3C=CC=C3C(=O)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

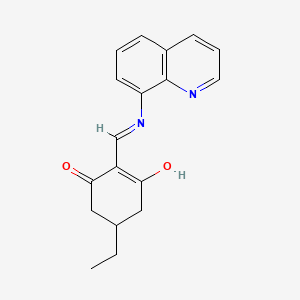
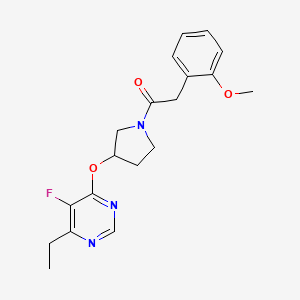
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2452234.png)
![3-(6-((4-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/structure/B2452235.png)
![4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2452237.png)
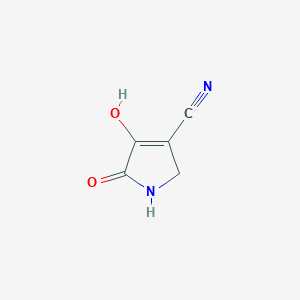
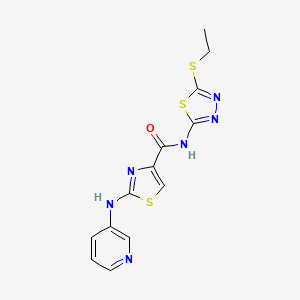
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2452243.png)
![(E)-1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate](/img/structure/B2452244.png)
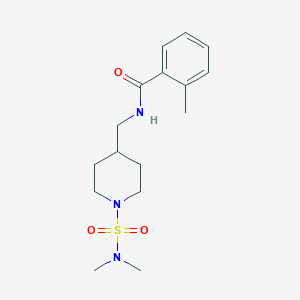
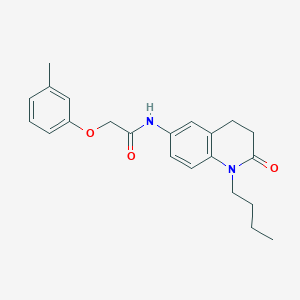
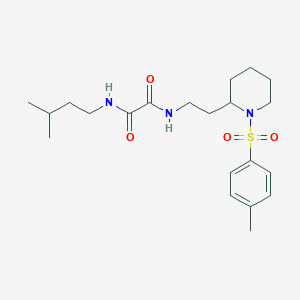

![Ethyl 3-[(but-2-ynoylamino)methyl]-1H-indole-2-carboxylate](/img/structure/B2452253.png)